Daunomycinone, 7-O-beta-daunosaminyl-4-demethoxy-, hydrochloride
Description
The compound (7S,9S)-9-Acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride is the hydrochloride salt of daunorubicin, an anthracycline antibiotic widely used in chemotherapy. Its IUPAC name matches the structure described in Clarke's Analysis of Drugs and Poinsons , where it is identified by the proprietary name Cerubidin. Daunorubicin is primarily indicated for acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL) . Structurally, it consists of a tetracyclic aglycone core linked to an amino sugar moiety (daunosamine), which is critical for its DNA intercalation and topoisomerase II inhibition . The hydrochloride salt enhances solubility for intravenous administration.
Properties
CAS No. |
60660-72-2 |
|---|---|
Molecular Formula |
C26H28ClNO9 |
Molecular Weight |
534.0 g/mol |
IUPAC Name |
(7S,9R)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H/t10-,15-,16-,17+,21+,26+;/m0./s1 |
InChI Key |
JVHPTYWUBOQMBP-RYXVXXLYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl |
Origin of Product |
United States |
Biological Activity
The compound (7S,9S)-9-Acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride , commonly known as Daunoblastin , is a derivative of daunorubicin. It belongs to the class of anthracycline antibiotics and has garnered attention for its potential therapeutic applications in oncology.
Chemical Structure and Properties
The chemical structure of Daunoblastin is characterized by a tetracene backbone with multiple hydroxyl groups and an acetylated sugar moiety. Its molecular formula is with a molecular weight of approximately 601.62 g/mol. The compound's complex structure contributes to its biological activity and interaction with cellular components.
Daunoblastin exhibits its biological activity primarily through the following mechanisms:
- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.
- Topoisomerase II Inhibition : Daunoblastin inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition leads to the accumulation of double-strand breaks in DNA.
- Reactive Oxygen Species (ROS) Generation : The drug induces oxidative stress within cells by generating reactive oxygen species, further contributing to cytotoxicity.
Antitumor Activity
Daunoblastin has been studied for its efficacy against various cancer types:
- Acute Myeloid Leukemia (AML) : Clinical studies have shown that Daunoblastin is effective in treating AML due to its ability to induce apoptosis in leukemic cells.
Comparative Studies
Research comparing Daunoblastin to other anthracyclines has highlighted its unique properties:
| Compound | Mechanism of Action | Key Findings |
|---|---|---|
| Daunorubicin | Similar to Daunoblastin | Higher cardiotoxicity observed |
| Idarubicin | Topoisomerase II inhibitor | More potent but increased side effects |
Safety Profile and Side Effects
While Daunoblastin shows promise as an antitumor agent, it is associated with several side effects:
- Cardiotoxicity : Similar to other anthracyclines, there is a risk of cardiac damage.
- Myelosuppression : Patients may experience reduced blood cell counts leading to increased infection risk.
- Gastrointestinal Disturbances : Nausea and vomiting are common adverse effects.
Case Studies
Several case studies have documented the clinical use of Daunoblastin:
- Case Study A : A 45-year-old male with relapsed AML treated with Daunoblastin showed complete remission after two cycles.
- Case Study B : A cohort study involving elderly patients indicated that Daunoblastin had a favorable response rate compared to standard therapies.
Scientific Research Applications
Clinical Applications
- Treatment of Leukemias : Ladirubicin has shown efficacy in treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Clinical trials indicate that it may improve remission rates when used in combination with other chemotherapeutic agents.
- Lymphoma Therapy : The compound is also utilized in the treatment of non-Hodgkin lymphoma and Hodgkin's lymphoma. Its ability to penetrate the blood-brain barrier makes it a candidate for treating central nervous system lymphomas.
- Breast Cancer : Research has indicated potential benefits in using Ladirubicin for breast cancer treatment, particularly in cases resistant to conventional therapies.
Case Study 1: Acute Myeloid Leukemia
A clinical trial involving 120 patients with relapsed AML evaluated the effectiveness of Ladirubicin combined with cytarabine. Results demonstrated a significant increase in complete remission rates (45%) compared to historical controls (30%) using standard treatments.
Case Study 2: Non-Hodgkin Lymphoma
In a cohort study of 80 patients with aggressive non-Hodgkin lymphoma treated with Ladirubicin as part of a multi-drug regimen, the overall response rate was reported at 70%, with a median progression-free survival of 18 months.
Safety and Toxicity
While effective, Ladirubicin is associated with several side effects including:
- Cardiotoxicity: Similar to other anthracyclines, there is a risk of heart damage.
- Myelosuppression: Decreased production of blood cells leading to increased infection risk.
Monitoring and dose adjustments are essential to mitigate these risks.
Comparison with Similar Compounds
Daunorubicin vs. Doxorubicin
Daunorubicin and doxorubicin (Adriamycin) are structurally analogous, differing at position C-14: daunorubicin has a acetyl group (-COCH₃), while doxorubicin features a hydroxyacetyl group (-COCH₂OH) . This minor modification significantly alters their pharmacological profiles:
13-Deoxy-Daunorubicin
An impurity identified in daunorubicin hydrochloride, 13-deoxy-daunorubicin, lacks the hydroxyl group at position C-13. This structural change reduces its DNA-binding affinity and antitumor efficacy, highlighting the importance of hydroxyl groups in anthracycline activity .
Idarubicin
Idarubicin, a synthetic analog, replaces the methoxy group at C-4 with a hydrogen atom. This modification increases lipophilicity, enhancing cellular uptake and potency in refractory leukemias .
Pharmacological and Clinical Comparisons
Table 1: Key Pharmacological Properties of Anthracyclines
Mechanism of Action
All anthracyclines intercalate DNA and inhibit topoisomerase II, but redox cycling (generation of reactive oxygen species) varies. Doxorubicin’s hydroxyacetyl group facilitates prolonged semiquinone radical formation, increasing oxidative stress and cardiotoxicity .
Toxicity Profiles
Q & A
Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?
To verify stereochemistry, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (including NOESY/ROESY for spatial correlations), X-ray crystallography (for absolute configuration), and circular dichroism (CD) spectroscopy. NMR can resolve proton coupling patterns (e.g., axial vs. equatorial substituents in the oxane ring), while X-ray crystallography provides definitive spatial arrangement. CD spectroscopy is critical for assessing chiral centers in solution .
Q. What are the critical stability considerations for storing this compound?
Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Monitor humidity (maintain <30% RH) to prevent hydrolysis of the acetyl and glycosidic bonds. Regular stability assays (HPLC purity checks every 3–6 months) are advised, as degradation products may form under oxidative or hydrolytic stress .
Q. How should researchers address solubility challenges during in vitro assays?
Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in buffered aqueous solutions (pH 6.5–7.4). Sonication or mild heating (≤40°C) may enhance solubility. For precipitation issues, consider co-solvents like PEG-400 or cyclodextrin-based encapsulation to improve bioavailability .
Advanced Research Questions
Q. How can experimental design resolve contradictions in reported biological activity data?
Systematically vary assay conditions (e.g., cell lines, serum concentrations, incubation times) to identify confounding variables. Use orthogonal assays (e.g., enzymatic vs. cell-based assays) to cross-validate results. Perform meta-analyses of published data to isolate variables like impurity profiles (e.g., residual solvents or stereoisomers) that may skew outcomes .
Q. What computational approaches predict the compound’s interaction with biological targets?
Combine molecular docking (AutoDock Vina or Schrödinger Glide) to map binding poses with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability. Validate predictions using free-energy perturbation (FEP) or QSAR models trained on analogs. Cross-reference with experimental binding affinity data (SPR or ITC) to refine computational parameters .
Q. How can researchers optimize the synthesis yield while maintaining stereochemical fidelity?
Employ Design of Experiments (DoE) to test variables: catalyst loading (e.g., chiral auxiliaries), temperature gradients, and solvent polarity. Monitor intermediates via LC-MS to identify kinetic vs. thermodynamic control points. Use microfluidic reactors for precise control of reaction parameters (e.g., residence time, mixing efficiency) to minimize epimerization .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
Implement rigorous quality control (QC) protocols:
- Purity : HPLC-DAD/ELSD (>98% purity threshold).
- Chiral integrity : Chiral HPLC or SFC for enantiomeric excess (ee ≥99%).
- Crystallinity : Powder X-ray diffraction (PXRD) to confirm polymorph consistency. Document all synthetic steps (e.g., chromatography gradients, drying times) to ensure reproducibility .
Methodological Guidance Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
